6-Chloro-1-(4-cyanophenyl)-1-oxohexane
Overview
Description
6-Chloro-1-(4-cyanophenyl)-1-oxohexane is an organic compound that belongs to the class of aromatic ketones It features a chloro-substituted hexanone structure with a cyanophenyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(4-cyanophenyl)-1-oxohexane typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyanobenzaldehyde and 6-chlorohexanone.
Condensation Reaction: The 4-cyanobenzaldehyde undergoes a condensation reaction with 6-chlorohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired ketone product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(4-cyanophenyl)-1-oxohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-1-(4-cyanophenyl)-1-oxohexane has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug discovery.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(4-cyanophenyl)-1-oxohexane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanophenyl group can enhance binding affinity to specific targets, while the ketone group may participate in chemical reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Cyanobenzaldehyde: A precursor in the synthesis of 6-Chloro-1-(4-cyanophenyl)-1-oxohexane.
6-Chlorohexanone: Another precursor used in the synthesis.
1-(4-Cyanophenyl)-1-hexanone: A similar compound without the chloro substitution.
Uniqueness
This compound is unique due to the presence of both a chloro and a cyanophenyl group, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
4-(6-chlorohexanoyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c14-9-3-1-2-4-13(16)12-7-5-11(10-15)6-8-12/h5-8H,1-4,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPXBHYLQIMTDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CCCCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645178 | |
Record name | 4-(6-Chlorohexanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-19-1 | |
Record name | 4-(6-Chlorohexanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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